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Compound of Interest

Compound Name: 2,2-Dimethylbutanal

Cat. No.: B1614802 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of aldehydes

with the molecular formula C6H12O. It includes a detailed summary of their physicochemical

properties, spectroscopic data for identification, and a representative experimental protocol for

their synthesis. This document is intended to serve as a valuable resource for researchers and

professionals involved in organic synthesis, analytical chemistry, and drug development.

Introduction to C6H12O Aldehyde Isomers
Aldehydes with the molecular formula C6H12O are a diverse group of structural isomers that

share the same constituent atoms but differ in their arrangement. This seemingly subtle

difference in structure leads to distinct physical, chemical, and spectroscopic properties. These

compounds find applications in various fields, including the flavor and fragrance industry, and

as intermediates in the synthesis of more complex organic molecules. Understanding the

properties of each isomer is crucial for their effective identification, separation, and utilization in

research and development.

The structural isomers of C6H12O aldehydes can be categorized based on the carbon

skeleton, which includes a straight-chain isomer, various branched-chain isomers, and a cyclic

isomer.

Classification of C6H12O Aldehyde Isomers
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The structural isomers of C6H12O aldehydes can be systematically classified based on their

carbon chain structure. The following diagram illustrates this classification, showcasing the

diversity of structures arising from a single molecular formula.

Classification of C6H12O Aldehyde Isomers

Acyclic Isomers Cyclic Isomer

C6H12O Aldehydes

Hexanal
(Straight Chain) Methylpentanals Dimethylbutanals 2-Ethylbutanal Cyclohexanecarbaldehyde

2-Methylpentanal 3-Methylpentanal 4-Methylpentanal 2,2-Dimethylbutanal 2,3-Dimethylbutanal 3,3-Dimethylbutanal

Click to download full resolution via product page

Caption: Hierarchical classification of C6H12O aldehyde isomers.

Physicochemical Properties
The structural variations among the C6H12O aldehyde isomers significantly influence their

physical properties. A summary of the key physicochemical data for each isomer is presented

in the table below for easy comparison.
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IUPAC
Name

Common
Name(s)

CAS
Number

Boiling
Point (°C)

Density
(g/mL)

Refractive
Index
(nD20)

Hexanal

Caproaldehy

de,

Hexaldehyde

66-25-1 130-131[1]
0.816 (at

20°C)[1]
1.4035[1]

2-

Methylpentan

al

2-

Methylvaleral

dehyde

123-15-9 119-120[2][3]
0.808 (at

25°C)[2][3]
1.401[2]

3-

Methylpentan

al

3-

Methylvaleral

dehyde

15877-57-3
117.63 (est.)

[4]

0.8079 (est.)

[4]
N/A

4-

Methylpentan

al

Isocaproalde

hyde
1119-16-0 118.1[5] 0.799[5] 1.394[5]

2,2-

Dimethylbuta

nal

N/A 96-17-3 103-105 0.794 1.395

2,3-

Dimethylbuta

nal

N/A 2109-98-0 N/A N/A N/A

3,3-

Dimethylbuta

nal

tert-

Butylacetalde

hyde

2987-16-8 104-106[1][6]
0.798 (at

25°C)[1][6]
1.397[1]

2-

Ethylbutanal

Diethylacetal

dehyde
97-96-1 116-117[7]

0.808-

0.814[7]

1.400-

1.405[7]

Cyclohexane

carbaldehyde

Hexahydrobe

nzaldehyde
2043-61-0 161-163[8][9]

0.926 (at

25°C)[8][9]
1.452[8]

N/A: Not readily available in the searched literature. "est." indicates an estimated value.
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Spectroscopic Data for Isomer Identification
Spectroscopic techniques are indispensable for the structural elucidation of organic

compounds. The following sections detail the characteristic spectroscopic features of C6H12O

aldehydes.

Infrared (IR) Spectroscopy
Aldehydes exhibit characteristic absorption bands in their IR spectra. A strong C=O stretching

vibration is typically observed in the region of 1740-1720 cm⁻¹ for aliphatic aldehydes.[10]

Another key diagnostic feature is the presence of two C-H stretching bands for the aldehydic

proton, which appear around 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹.[11]

Isomer C=O Stretch (cm⁻¹)
Aldehydic C-H Stretch
(cm⁻¹)

Hexanal ~1730 ~2820, ~2720

Branched Aldehydes ~1725-1735 ~2820, ~2720

Cyclohexanecarbaldehyde ~1725 ~2820, ~2720

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The most distinctive signal in the ¹H NMR spectrum of an aldehyde is the resonance

of the aldehydic proton, which is highly deshielded and appears in the downfield region of δ 9-

10 ppm.[10] This signal is typically a triplet for straight-chain aldehydes like hexanal, due to

coupling with the adjacent CH₂ group. The splitting pattern will vary for branched isomers

depending on the number of adjacent protons.

¹³C NMR: The carbonyl carbon of an aldehyde gives a characteristic signal in the δ 190-215

ppm region of the ¹³C NMR spectrum.[10][12]

Selected ¹H and ¹³C NMR Data:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/pdf/Physical_and_chemical_properties_of_2_Ethyl_4_methylpentanal.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/3_3-Dimethylbutanal
https://www.benchchem.com/pdf/Physical_and_chemical_properties_of_2_Ethyl_4_methylpentanal.pdf
https://www.benchchem.com/pdf/Physical_and_chemical_properties_of_2_Ethyl_4_methylpentanal.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Synthesis_of_Hexanal_Diethyl_Acetal.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isomer
Key ¹H NMR Signals (δ,
ppm)

Key ¹³C NMR Signals (δ,
ppm)

Hexanal
9.76 (t, 1H, -CHO), 2.42 (dt,

2H, -CH₂CHO)

202.5 (-CHO), 43.9 (-

CH₂CHO)[13]

2-Methylpentanal
9.6 (d, 1H, -CHO), 2.2 (m, 1H,

-CH(CH₃)CHO)

~204 (-CHO), ~46 (-

CH(CH₃)CHO)

3-Methylpentanal
9.7 (t, 1H, -CHO), 2.3 (m, 2H, -

CH₂CHO)
~203 (-CHO), ~51 (-CH₂CHO)

4-Methylpentanal
9.8 (t, 1H, -CHO), 2.4 (m, 2H, -

CH₂CHO)
~202 (-CHO), ~44 (-CH₂CHO)

3,3-Dimethylbutanal
9.78 (t, 1H, -CHO), 2.18 (d,

2H, -CH₂CHO)[14]

203.2 (-CHO), 53.0 (-

CH₂CHO), 30.8 (C(CH₃)₃)[11]

2-Ethylbutanal
9.5 (d, 1H, -CHO), 2.1 (m, 1H,

-CH(Et)CHO)

~205 (-CHO), ~55 (-

CH(Et)CHO)

Cyclohexanecarbaldehyde
9.6 (d, 1H, -CHO), 2.3 (m, 1H,

-CHCHO)
~204 (-CHO), ~52 (-CHCHO)

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument

frequency.

Experimental Protocols
The synthesis of C6H12O aldehydes can be achieved through various methods, with the

oxidation of the corresponding primary alcohol being a common and effective approach. The

Swern oxidation is a widely used method that employs mild conditions and avoids the use of

heavy metals.

Synthesis of Hexanal via Swern Oxidation of Hexan-1-ol
This protocol details the synthesis of hexanal from hexan-1-ol using Swern oxidation.

Materials:
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Oxalyl chloride

Dimethyl sulfoxide (DMSO)

Dichloromethane (DCM), anhydrous

Hexan-1-ol

Triethylamine (TEA)

Argon or Nitrogen gas supply

Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)

Magnetic stirrer and stir bar

Ice bath and dry ice/acetone bath

Procedure:

Preparation of the Swern Reagent:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a

dropping funnel, and an argon/nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in

anhydrous dichloromethane (DCM) under an inert atmosphere.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM

via the dropping funnel, maintaining the temperature below -60 °C.

Stir the mixture at -78 °C for 15 minutes.

Oxidation of the Alcohol:

Add a solution of hexan-1-ol (1.0 equivalent) in anhydrous DCM to the reaction mixture via

the dropping funnel, ensuring the temperature remains below -60 °C.

Stir the reaction mixture at -78 °C for 30-45 minutes.
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Work-up:

Slowly add triethylamine (TEA) (5.0 equivalents) to the reaction mixture, still at -78 °C.

Allow the reaction to warm to room temperature.

Quench the reaction by adding water.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure to obtain the crude hexanal.

Purification:

Purify the crude product by fractional distillation to obtain pure hexanal.

The following diagram illustrates the general workflow for this synthesis.
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Workflow for the Synthesis of Hexanal via Swern Oxidation

Start

Prepare Swern Reagent
(Oxalyl Chloride + DMSO in DCM at -78°C)

Add Hexan-1-ol
(Maintain at -78°C)

Add Triethylamine and Warm to RT
Followed by Aqueous Work-up

Extract with DCM and Wash

Dry Organic Layer and Concentrate

Purify by Fractional Distillation

Pure Hexanal

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of hexanal.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1614802?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
This technical guide has provided a detailed examination of the structural isomers of C6H12O

aldehydes. The data presented on their physicochemical and spectroscopic properties, along

with a representative synthesis protocol, offers a valuable resource for chemists in academia

and industry. The clear presentation of data in tables and diagrams is intended to facilitate easy

comparison and understanding of the unique characteristics of each isomer. Further research

into the biological activities and applications of these compounds is an area of ongoing interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1614802#structural-isomers-of-c6h12o-aldehydes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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